molecular formula C18H21ClN2O2S B2590613 N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1172351-93-7

N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2590613
M. Wt: 364.89
InChI Key: WNOGAYLIEYSAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H21ClN2O2S and its molecular weight is 364.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Antihypertensive α-blocking Agents : Research has shown the synthesis of derivatives related to the chemical structure, demonstrating significant antihypertensive α-blocking activity with low toxicity. These findings indicate a potential for developing new therapeutic agents based on modifying the core structure (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

  • Anticancer Agents : Novel derivatives incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, showing promising results against specific cancer cell lines. This research highlights the chemical compound's role in developing new anticancer pharmacophores (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

  • Antimicrobial Activity : Derivatives of the compound have been investigated for their antimicrobial properties, with some showing moderate to excellent activity against selected bacterial and fungal strains. This application suggests the potential for developing new antimicrobial agents from the base chemical structure (B'Bhatt & Sharma, 2017).

  • Cystic Fibrosis Therapy : Research into bithiazole correctors for cystic fibrosis transmembrane conductance regulator (CFTR) cellular processing identified derivatives with improved activity, pointing to the chemical compound's utility in cystic fibrosis therapy (Yu et al., 2008).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-14-8-3-9-15-16(14)20-18(24-15)21(11-13-7-4-10-23-13)17(22)12-5-1-2-6-12/h3,8-9,12-13H,1-2,4-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOGAYLIEYSAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

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